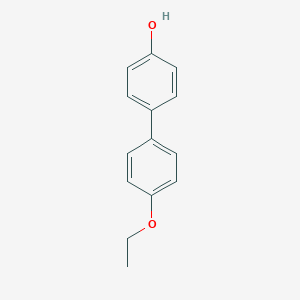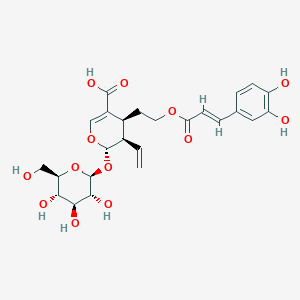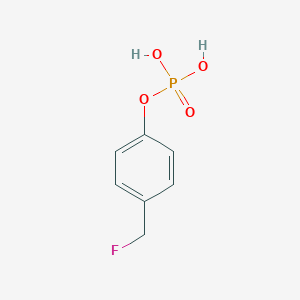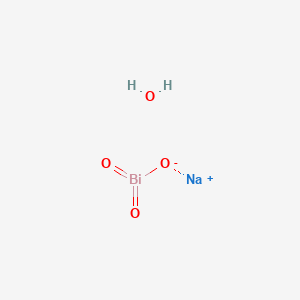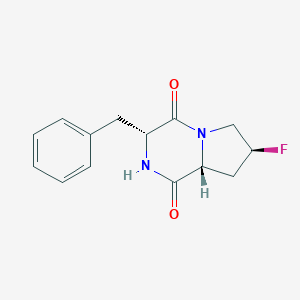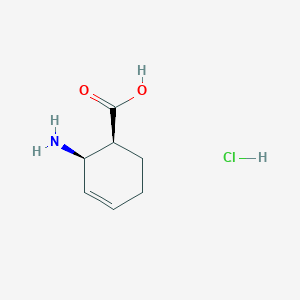
Thulium(III) trifluoromethanesulfonate
Übersicht
Beschreibung
Thulium(III) trifluoromethanesulfonate is not directly mentioned in the provided papers, but we can infer its characteristics based on the properties of trifluoromethanesulfonate (triflate) compounds and their applications in various chemical reactions. Triflates are known for their stability and reactivity, which make them suitable for use in catalysis and synthesis of organic compounds.
Synthesis Analysis
While the synthesis of Thulium(III) trifluoromethanesulfonate is not explicitly described, the synthesis of related triflate compounds can provide insight. For instance, trifluoromethanesulfonyl hypofluorite, a compound containing the triflate group, was synthesized through the reaction of fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . This suggests that similar synthetic routes could potentially be applied to synthesize Thulium(III) trifluoromethanesulfonate by substituting the appropriate metal cation, in this case, thulium.
Molecular Structure Analysis
The molecular structure of triflate compounds typically includes a sulfur atom bonded to carbon and various other moieties, such as oxygen or fluorine. The triflate group is a good leaving group due to its stability, which is a result of the electron-withdrawing effect of the three fluorine atoms attached to the sulfur atom. This characteristic is crucial for the reactivity of triflate compounds in chemical reactions .
Chemical Reactions Analysis
Triflate compounds are widely used in organic synthesis. For example, iron(III) trifluoromethanesulfonate acts as a Lewis acid catalyst in the synthesis of 3,4-dihydropyrimidinones and 1,4-dihydropyridines through solvent-free Biginelli and Hantzsch condensation protocols . Similarly, gallium(III) trifluoromethanesulfonate is used as a water-tolerant catalyst for Friedel-Crafts reactions . These examples demonstrate the versatility of triflate compounds in facilitating a variety of chemical transformations, which could also be applicable to Thulium(III) trifluoromethanesulfonate.
Physical and Chemical Properties Analysis
The physical properties of triflate compounds can vary, but they often have low melting and boiling points, as seen with trifluoromethanesulfonyl hypofluorite . The chemical properties include high reactivity in electrophilic aromatic substitution reactions and the ability to form stable cationic species, which are useful in the synthesis of new organic compounds . These properties are indicative of the potential behavior of Thulium(III) trifluoromethanesulfonate in various chemical contexts.
Wissenschaftliche Forschungsanwendungen
Magnetic Measurements and Crystal Field Investigation
Thulium trifluoromethanesulfonate (TmTFMS) exhibits unique magnetic susceptibilities and anisotropies at various temperatures, with a hexagonal crystal structure and C3h symmetry at the Tm3+ ion site. This characteristic makes it a subject of interest in crystal field analyses, particularly in understanding paramagnetic susceptibilities (Bisui et al., 2008).
Biosorption of Tm(III)
The biosorption of rare earth element Thulium (Tm(III)) from aqueous systems using brown alga Turbinaria conoides and its immobilized forms demonstrates a high biosorption capacity, highlighting the potential of Tm(III) trifluoromethanesulfonate in environmental applications (R. S. & V. K., 2019).
Lewis-Acid-Catalyzed Chemical Synthesis
Thulium(III) trifluoromethanesulfonate acts as a catalyst in various chemical reactions, including tandem cyclization by ring expansion of tertiary cycloalkanols with propargyl alcohols. This catalytic activity facilitates the synthesis of unsaturated polycyclic compounds, offering a novel approach to chemical synthesis (Li et al., 2021).
Safety and Hazards
Thulium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .
Wirkmechanismus
Target of Action
Thulium(III) trifluoromethanesulfonate, also known as Thulium(III) triflate, is primarily used as a catalyst in various chemical reactions . The exact targets of this compound can vary depending on the specific reaction it is used in.
Mode of Action
As a catalyst, Thulium(III) trifluoromethanesulfonate facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism . It interacts with the reactants to form an intermediate complex, which allows the reaction to proceed more easily. After the reaction, the catalyst is typically regenerated and can participate in the reaction again.
Biochemical Pathways
Thulium(III) trifluoromethanesulfonate is known to catalyze several types of reactions, including asymmetric alpha-amination, benzyl etherification, condensation of aldehydes, amines, and vinyl ethers . The exact biochemical pathways affected by this compound would depend on the specific reactants and conditions of the reaction.
Result of Action
The primary result of Thulium(III) trifluoromethanesulfonate’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed more efficiently and under milder conditions than would otherwise be possible .
Eigenschaften
IUPAC Name |
thulium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASUZORNBYVFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370047 | |
| Record name | Thulium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium(III) trifluoromethanesulfonate | |
CAS RN |
141478-68-4 | |
| Record name | Thulium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(III) Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Thulium(III) trifluoromethanesulfonate in the synthesis of hexahydro-1H-fluorene and octahydrobenzo[a]azulene derivatives?
A: Thulium(III) trifluoromethanesulfonate acts as a Lewis acid catalyst in the synthesis of these polycyclic compounds. [] It facilitates a tandem cyclization reaction involving ring expansion of tertiary cycloalkanols with propargyl alcohols. The Lewis acidity of Thulium(III) trifluoromethanesulfonate enables it to activate the propargyl alcohol, promoting the key ring-expansion step and subsequent cyclization to form the desired products.
Q2: How does the combination of Thulium(III) trifluoromethanesulfonate and 13X molecular sieves contribute to the reaction efficiency?
A: While the research highlights the crucial role of Thulium(III) trifluoromethanesulfonate as the Lewis acid catalyst, the use of 13X molecular sieves likely contributes to the reaction efficiency by influencing the reaction environment. [] Molecular sieves are known to remove trace amounts of water, which could potentially deactivate the Lewis acid catalyst or interfere with the reaction pathway. By maintaining a dry reaction environment, the 13X molecular sieves ensure optimal catalytic activity of Thulium(III) trifluoromethanesulfonate and promote higher yields of the desired products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




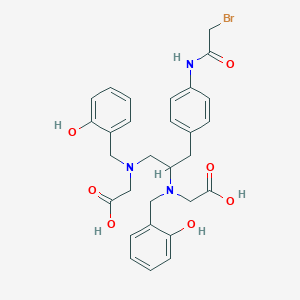
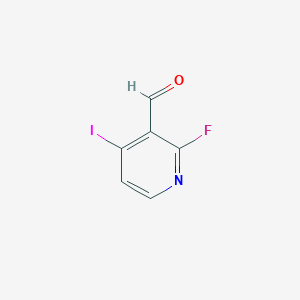
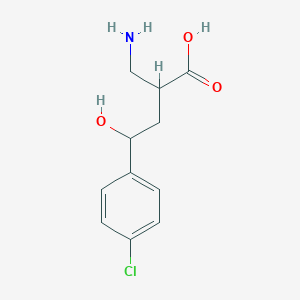

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

